N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Features
The compound is characterized by:
- Indole Derivative : Contributes to its pharmacological properties.
- Thiadiazole Ring : Known for diverse biological activities including anticancer effects.
- Naphthalene Moiety : Enhances lipophilicity and potential interactions with biological targets.
The molecular formula is C23H21N5O3S2 with a molecular weight of approximately 479.6 g/mol .
Anticancer Properties
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activities. The following summarizes key findings related to the biological activity of this compound:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, contributing to their anticancer effects .
- Targeting Key Kinases : The heteroatoms in the thiadiazole ring interact with biological targets such as kinases involved in tumorigenesis .
- Induction of Apoptosis : Studies suggest that certain derivatives induce apoptosis in cancer cells through mechanisms that do not involve cell cycle arrest .
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 4.37 ± 0.7 | Inhibition of DNA synthesis |
Compound B | A549 | 8.03 ± 0.5 | Apoptosis induction |
Compound C | MCF7 | 0.28 | Tubulin interaction |
Compound D | SK-MEL-2 | 4.27 | Induction of apoptosis without cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Structure–Activity Relationship (SAR)
A structure–activity relationship study revealed that modifications on the C-5 phenyl ring significantly influence the cytotoxic activity of thiadiazoles. For instance, substituents on the thiadiazole ring can enhance or diminish biological activity against specific cancer types .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c29-21(14-18-9-5-8-16-6-1-3-10-19(16)18)25-23-26-27-24(32-23)31-15-22(30)28-13-12-17-7-2-4-11-20(17)28/h1-11H,12-15H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVXMQSTLYXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.